2-Amino-3-bromo-6-acetamidopyrazine
Description
2-Amino-3-bromo-6-acetamidopyrazine is a brominated pyrazine derivative featuring amino, bromo, and acetamido functional groups.
- Amino group (-NH₂) at position 2.
- Bromo atom (-Br) at position 3.
- Acetamido group (-NHCOCH₃) at position 6.
This compound likely serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive sites for cross-coupling reactions or further functionalization.
Properties
Molecular Formula |
C6H7BrN4O |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
N-(6-amino-5-bromopyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H7BrN4O/c1-3(12)10-4-2-9-5(7)6(8)11-4/h2H,1H3,(H3,8,10,11,12) |
InChI Key |
IEHYTQGRBOBLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C(=N1)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-Amino-3-bromo-6-acetamidopyrazine with analogous compounds from the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Hypothetical | C₆H₆BrN₅O | 244.05 | 2-NH₂, 3-Br, 6-NHCOCH₃ | Acetamido, Amino, Bromo |
| 3-Amino-6-bromopyrazine-2-carboxamide | 17890-77-6 | C₅H₅BrN₄O | 217.02 | 3-NH₂, 6-Br, 2-CONH₂ | Carboxamide, Amino, Bromo |
| 6-Bromo-N²-methylpyrazine-2,3-diamine | 55635-63-7 | C₅H₇BrN₄ | 217.04 | 2-NHCH₃, 3-NH₂, 6-Br | Methylamino, Amino, Bromo |
| 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine | 2383664-66-0 | C₆H₄BrF₃N₂O | 257.01 | 2-Br, 6-OCH₂CF₃ | Trifluoroethoxy, Bromo |
| 2-Amino-3,5-dibromopyrazine | Referenced | C₄H₃Br₂N₃ | 268.89 | 2-NH₂, 3-Br, 5-Br | Dibromo, Amino |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
